![molecular formula C18H16BrNO B1293294 (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-99-0](/img/structure/B1293294.png)
(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Description
Synthesis Analysis
The synthesis of bromophenol derivatives has been explored in various studies. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were synthesized through bromination and demethylation processes . Another research synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone by reacting 4-bromophenol with benzoyl chloride, confirming the structure through X-ray crystallography . Additionally, a complex molecule, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, was synthesized using a combination of 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone, 3-((4-Bromophenyl)amino)-5,5-dimethylcyclohex-2-enone, methanol, and pTsOH as a catalyst under microwave radiation .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using X-ray crystallography. The (5-bromo-2-hydroxyphenyl)(phenyl)methanone was found to have a monoclinic crystal system with specific cell dimensions and space group P2(1)/c . Similarly, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was identified as triclinic with space group P-1, and the formation of a new pyrrole ring was noted to be a planar structure .
Chemical Reactions Analysis
The studies demonstrate the use of bromination as a key reaction in the synthesis of bromophenol derivatives. The Wolf-Kishner reduction was also employed to produce a reduction product of a dimethoxyphenyl compound, which further underwent bromination to yield new derivatives . The use of microwave radiation as a method to facilitate the reaction suggests an interest in optimizing synthesis conditions for efficiency .
Physical and Chemical Properties Analysis
The antioxidant properties of the synthesized bromophenols were evaluated through various assays, including ABTS, DPPH, DMPD, and superoxide anion radical scavenging activities, as well as total reducing power and ferrous ions chelating activities. The results indicated that these compounds exhibit effective antioxidant power, with the phenol containing two phenolic rings and five phenolic hydroxyl groups being the most potent . The physical properties such as crystal system, space group, and cell dimensions were detailed for the compounds, providing insight into their structural characteristics .
Scientific Research Applications
Synthetic Pathways and Chemical Structures
- Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Kimbaris and Varvounis (2000) described the reduction of acylpyrroles to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, showcasing the utility of pyrrole derivatives in complex organic syntheses (Kimbaris & Varvounis, 2000).
- Crystal Structure Analysis : Wang Qia (2014) reported the synthesis and crystal structure of a complex molecule involving bromophenyl and pyrrolidinyl groups, underscoring the importance of structural determination in the development of new chemical entities (Wang Qia, 2014).
Antimicrobial Activity
- Novel Pyrazolines with Antimicrobial Properties : Kumar et al. (2012) synthesized a series of pyrazoline derivatives, demonstrating their potential as antimicrobial agents. This highlights the role of pyrrole and related heterocyclic compounds in medicinal chemistry (Kumar et al., 2012).
Organic Synthesis Techniques
- Microwave-Assisted Organic Synthesis : Swarnkar et al. (2014) utilized microwave irradiation to synthesize biologically active pyrazole derivatives, indicating an efficient and eco-friendly approach to chemical synthesis (Swarnkar et al., 2014).
Density Functional Theory (DFT) Studies
- DFT and Crystallographic Analysis : Huang et al. (2021) conducted a comprehensive study involving DFT calculations and X-ray crystallography to analyze the molecular structure of boric acid ester intermediates, showcasing advanced techniques in computational chemistry and structural analysis (Huang et al., 2021).
properties
IUPAC Name |
(3-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZFGHKTRBOMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643025 |
Source
|
Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898763-99-0 |
Source
|
Record name | Methanone, (3-bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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